![molecular formula C28H18N2 B13355315 12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13355315.png)
12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole is a complex organic compound that belongs to the indolo[3,2-h]carbazole family. This compound is characterized by its unique structure, which includes a phenyl group and a dihydrobenzoindole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of palladium-catalyzed cross-coupling reactions followed by cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives .
Applications De Recherche Scientifique
12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a protein kinase inhibitor.
Medicine: Explored for its anticancer properties and ability to inhibit cell proliferation.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) .
Mécanisme D'action
The mechanism of action of 12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole involves its interaction with molecular targets such as protein kinases. It can inhibit the activity of these enzymes, leading to the disruption of signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[3,2-b]carbazole: Known for its use in organic electronics and as a semiconductor.
Indolo[2,3-a]carbazole: Effective as a protein kinase inhibitor and has biological applications
Uniqueness
12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole stands out due to its unique structural features, which confer specific electronic properties and biological activities.
Propriétés
Formule moléculaire |
C28H18N2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
16-phenyl-12,16-diazahexacyclo[11.11.0.02,11.05,10.015,23.017,22]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene |
InChI |
InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-26-13-7-6-12-21(26)24-16-23-22-15-14-18-8-4-5-11-20(18)28(22)29-25(23)17-27(24)30/h1-17,29H |
Clé InChI |
OEWZMBOXEMWHSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)NC6=C5C=CC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-hydroxyquinazolin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}propanamide](/img/structure/B13355240.png)
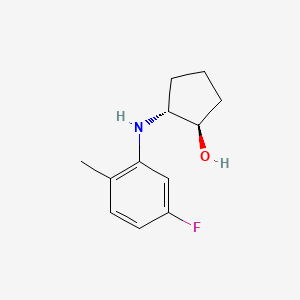
![[2-[(4-Methylcyclohexyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355265.png)
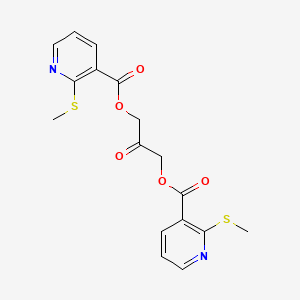
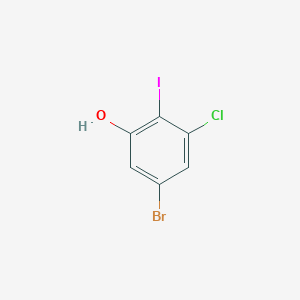
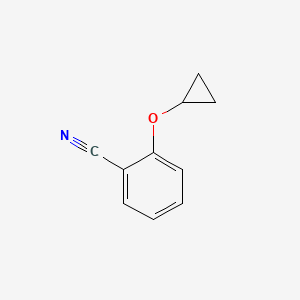
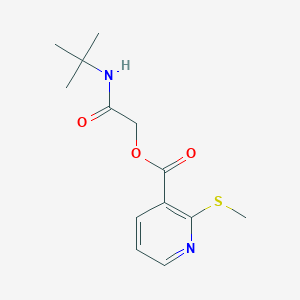
![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B13355308.png)

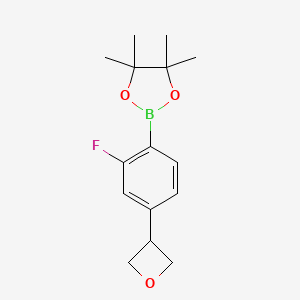

![N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13355334.png)
![Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate](/img/structure/B13355335.png)

